

Aspulvinone O: A Technical Guide to its Inhibition of Glutamine Metabolism in Cancer

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic alterations is an increased dependence on glutamine, a non-essential amino acid that serves as a crucial source of carbon and nitrogen for various biosynthetic processes and for maintaining redox homeostasis. In certain cancers, particularly pancreatic ductal adenocarcinoma (PDAC), a non-canonical glutamine metabolism pathway dependent on aspartate transaminase 1 (GOT1) is upregulated.[1][2][3] **Aspulvinone O**, a natural compound, has emerged as a novel inhibitor of this pathway, demonstrating significant anti-tumor effects by disrupting glutamine metabolism.[1][2][3][4] This technical guide provides an in-depth overview of **Aspulvinone O**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of GOT1

Aspulvinone O functions as a potent inhibitor of glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in a metabolic pathway that enables cancer cells to utilize glutamine for NADPH production, thereby maintaining redox balance.[1][2][3] Unlike the canonical glutamine pathway that relies on glutamate dehydrogenase (GLUD1), this alternative pathway is critical for PDAC cells.[5]



Virtual docking studies suggest that **Aspulvinone O** binds to the active site of GOT1, forming hydrophobic interactions with Trp141 and hydrogen bonds with Thr110 and Ser256.[1][2][3] This binding competitively inhibits the enzyme's function. The inhibition of GOT1 by **Aspulvinone O** leads to a disruption of glutamine metabolism, resulting in increased oxidative stress and suppression of cancer cell proliferation.[1][2][3][4]

Quantitative Data

While direct enzymatic inhibition constants (IC50, Ki) for **Aspulvinone O** against GOT1 are not readily available in the public domain, its biological activity has been quantified through cellular proliferation assays. Furthermore, data for the structurally similar compound, Aspulvinone H, provides insight into the potential potency of this class of molecules against GOT1.

Table 1: Cellular Proliferation Inhibition by Aspulvinone

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| Cell Line | Cancer Type | IC50 (µM) |
|-----------|-------------------------------------|--|
| SW1990 | Pancreatic Ductal Adenocarcinoma | Value not explicitly stated in abstracts |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Value not explicitly stated in abstracts |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Value not explicitly stated in abstracts |

Note: While the source indicates that IC50 values were determined, the specific values are not provided in the abstract.[4]

Table 2: GOT1 Inhibition by the Related Compound

Aspulvinone H

| Compound | Target | IC50 (μM) | Kd (μM) |
|---------------|--------|----------------|----------------|
| Aspulvinone H | GOT1 | 5.91 ± 0.04[6] | 2.14 ± 0.47[6] |

Signaling Pathway and Experimental Workflow

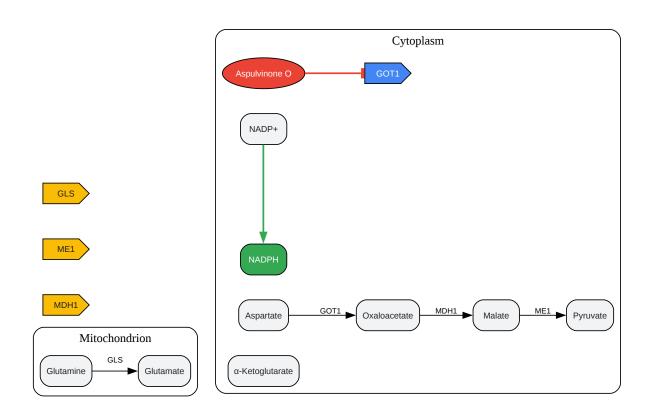


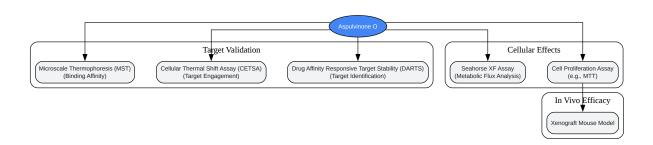




The following diagrams illustrate the targeted metabolic pathway and the general workflow used to validate the inhibitory action of **Aspulvinone O**.









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References

- 1. Step-by-Step Protocol: How to Perform a DARTS Assay Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Aspulvinone O, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspulvinone O, a natural inhibitor of GOT1 suppresses pancreatic ductal adenocarcinoma cells growth by interfering glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seahorse XF Analysis of Glycolysis and Mitochondrial Respiration [bio-protocol.org]
- 6. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
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